H-D-Thr(bzl)-NH2 hcl H-D-Thr(bzl)-NH2 hcl
Brand Name: Vulcanchem
CAS No.: 201275-09-4
VCID: VC0555512
InChI: InChI=1S/C11H16N2O2.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H2,13,14);1H/t8-,10+;/m0./s1
SMILES: CC(C(C(=O)N)N)OCC1=CC=CC=C1.Cl
Molecular Formula: C11H17ClN2O2
Molecular Weight: 244.72

H-D-Thr(bzl)-NH2 hcl

CAS No.: 201275-09-4

Cat. No.: VC0555512

Molecular Formula: C11H17ClN2O2

Molecular Weight: 244.72

* For research use only. Not for human or veterinary use.

H-D-Thr(bzl)-NH2 hcl - 201275-09-4

Specification

CAS No. 201275-09-4
Molecular Formula C11H17ClN2O2
Molecular Weight 244.72
IUPAC Name (2R,3S)-2-amino-3-phenylmethoxybutanamide;hydrochloride
Standard InChI InChI=1S/C11H16N2O2.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H2,13,14);1H/t8-,10+;/m0./s1
Standard InChI Key YIVWGOJCUBYNGK-KXNXZCPBSA-N
SMILES CC(C(C(=O)N)N)OCC1=CC=CC=C1.Cl
Canonical SMILES CC(C(C(=O)N)N)OCC1=CC=CC=C1.Cl

Introduction

Chemical Identity and Structure

H-D-Thr(bzl)-NH2 HCl, also known as (2R,3S)-2-Amino-3-(benzyloxy)butanamide hydrochloride, is a protected amino acid derivative with significant applications in peptide chemistry. It is characterized by a benzyloxy group attached to the hydroxyl side chain of D-threonine, with an amide group replacing the carboxyl group.

Basic Identification Data

ParameterValue
CAS Number201275-09-4
Molecular FormulaC11H17ClN2O2
Molecular Weight244.72 g/mol
IUPAC Name(2R,3S)-2-amino-3-phenylmethoxybutanamide;hydrochloride
Structure DateCreate: 2012-03-08, Last Modified: 2025-03-15

Structural Representation

The compound consists of a D-threonine backbone with a benzyl group protecting the hydroxyl side chain and an amide group instead of the carboxylic acid. The structure features two stereogenic centers in the (2R,3S) configuration, maintaining the stereochemistry of the D-threonine amino acid .

Physical and Chemical Properties

H-D-Thr(bzl)-NH2 HCl possesses specific physicochemical properties that make it valuable for chemical and biological applications, particularly in peptide synthesis.

Physical Properties

PropertyValueReference
Physical StateSolid
Exact Mass244.0978555 Da
Monoisotopic Mass244.0978555 Da
Topological Polar Surface Area78.3 Ų
Heavy Atom Count16
Formal Charge0
Defined Atom Stereocenter Count2
SolubilitySoluble in DMSO
Storage ConditionStore at -20°C

Chemical Identifiers

Identifier TypeValue
InChIInChI=1S/C11H16N2O2.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H2,13,14);1H/t8-,10+;/m0./s1
InChIKeyYIVWGOJCUBYNGK-KXNXZCPBSA-N
Canonical SMILESCC(C(C(=O)N)N)OCC1=CC=CC=C1.Cl

Structural Properties

The molecule contains specific functional groups that contribute to its chemical behavior:

PropertyValueReference
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5
Complexity203

Applications in Peptide Chemistry

H-D-Thr(bzl)-NH2 HCl plays a crucial role in peptide synthesis, offering advantages for creating specific peptide structures with precise control of stereochemistry.

Use in Peptide Synthesis

The compound is primarily utilized in peptide synthesis due to its protected form, which allows for selective deprotection and coupling reactions. The benzyl protecting group on the threonine side chain enables controlled reactivity during peptide formation, preventing unwanted side reactions while maintaining the desired stereochemistry.

Research Applications

As demonstrated in various research contexts, this compound is essential in:

  • Synthesis of peptides with specific sequences and structures

  • Development of pharmaceutical peptides

  • Structure-activity relationship studies requiring precise control of amino acid side chains

  • Research requiring D-amino acid incorporation into peptides

Coupling Reaction Examples

In peptide synthesis, H-D-Thr(bzl)-NH2 HCl can participate in various coupling reactions. For example, it can be coupled with activated N-protected amino acids using reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like Oxyma derivatives to form peptide bonds with minimal racemization .

Synthetic Methods and Reactions

Coupling Methods

Several peptide coupling methodologies can be employed with H-D-Thr(bzl)-NH2 HCl:

  • Activation via carbodiimides (DCC, EDCI) with additives such as HOBt or Oxyma derivatives

  • Active ester methods using p-nitrophenyl activated amino acids

  • Mixed anhydride approaches for coupling to form larger peptides

Deprotection Strategies

Removal of the benzyl group can be achieved through:

  • Catalytic hydrogenation using Pd/C

  • Strong acid treatment such as HF or TFA with scavengers

  • Sodium in liquid ammonia for simultaneous removal with other protecting groups

Comparisons with Related Compounds

Structural Analogues

H-D-Thr(bzl)-NH2 HCl belongs to a family of protected amino acid derivatives. Related compounds include:

CompoundCAS NumberKey Difference
H-Thr(Bzl)-OH·HCl60856-51-1Contains carboxylic acid instead of amide group
H-L-Thr-NH2*HCl33209-01-7L-isomer without benzyl protection
H-D-Thr(Bzl)-OH·HCl-Contains carboxylic acid instead of amide group

Stereochemical Considerations

The D-configuration of threonine in this compound is significant for specific applications where unnatural amino acid incorporation is required. This stereochemistry contributes to:

  • Formation of peptides with enhanced stability against enzymatic degradation

  • Creation of peptides with altered conformational preferences

  • Development of peptidomimetics with improved pharmacological properties

Research Findings and Applications

Peptide Synthesis Applications

H-D-Thr(bzl)-NH2 HCl has been utilized in various research contexts, particularly in coupling reactions to form peptide bonds. Research has demonstrated that:

  • It can be effectively coupled with activated amino acids to form amide bonds with high yields

  • The benzyl protection allows for orthogonal deprotection strategies in complex peptide synthesis

  • The D-configuration provides resistance to common proteolytic enzymes when incorporated into peptides

Pharmaceutical Research Applications

In the pharmaceutical research field, this compound serves important functions in:

  • Development of peptide-based drug candidates

  • Creation of peptides with specific sequences and structures critical for pharmaceutical applications

  • Structure-activity relationship studies requiring precise control of amino acid side chains

Storage ParameterRecommendationReference
Temperature-20°C
ContainerTightly sealed to prevent moisture absorption
Light ExposureProtect from direct light
Stock Solution PreparationSoluble in DMSO; store solutions at -80°C for up to 6 months or at -20°C for up to 1 month

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